molecular formula C19H24N2O4S B2995023 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034384-84-2

3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2995023
CAS No.: 2034384-84-2
M. Wt: 376.47
InChI Key: NUNOFQNARRXGAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as vital organic building blocks and have many biological activities . The synthesis of piperidone derivatives generally involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .

Scientific Research Applications

Synthesis and Polymer Applications

One key area of scientific research involving similar oxazolidine-2,4-dione compounds focuses on their synthesis and application in polymer science. For example, compounds closely related to the target chemical have been utilized in the rapid synthesis of novel polyureas through microwave-assisted polycondensation reactions with diisocyanates. This process is characterized by its efficiency, yielding products with significant applications in material science due to their inherent viscosity and thermal properties (Mallakpour & Rafiee, 2004).

Antimicrobial Activity

Another significant application area is the investigation of antimicrobial properties. Compounds structurally similar to 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione have demonstrated promising in vitro antibacterial and antifungal activities. For instance, derivatives of thiazolidine-2,4-diones have been synthesized and shown effective against various strains of bacteria and fungi, comparing favorably with commercially available antibiotics and antifungals. This research highlights the potential of these compounds in developing new antimicrobial agents to combat resistant strains of microorganisms (Prakash et al., 2010).

Anticancer Research

Explorations into the anticancer activities of related compounds have also been conducted, revealing that certain derivatives exhibit potent activity against cancer cell lines. This includes the synthesis of indole derivatives from thiazolidine-2,4-dione, which have shown promising results in inhibiting specific cancer cell growth. Such studies are crucial for the development of new chemotherapeutic agents, offering hope for more effective and targeted cancer treatments (Kumar & Sharma, 2022).

Agricultural Fungicides

Additionally, oxazolidinone derivatives like famoxadone have found applications in agriculture as fungicides. These compounds have been shown to control plant pathogens effectively, offering protection to crops such as grapes, cereals, and potatoes. The discovery and optimization of such compounds underscore the importance of oxazolidinone derivatives in developing new, more effective fungicides to ensure food security (Sternberg et al., 2001).

Properties

IUPAC Name

3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-13(2)26-16-5-3-14(4-6-16)11-17(22)20-9-7-15(8-10-20)21-18(23)12-25-19(21)24/h3-6,13,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNOFQNARRXGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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